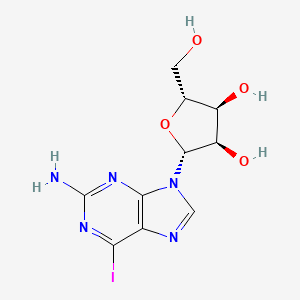

2-Amino-6-iodopurine ribonucleoside

Description

Contextualization within the Landscape of Purine (B94841) Nucleoside Analogs in Chemical Biology

2-Amino-6-iodopurine (B107381) ribonucleoside belongs to the broad class of purine nucleoside analogs, which are molecules structurally similar to the natural purines, adenosine (B11128) and guanosine (B1672433). These analogs are of significant interest in chemical biology and medicinal chemistry due to their potential to interact with biological systems. By modifying the purine core or the sugar moiety, researchers can create compounds with altered biological activities. These modifications can lead to compounds that act as inhibitors of enzymes involved in nucleic acid metabolism, or they can be incorporated into DNA or RNA to probe their structure and function. chemimpex.com

Purine nucleoside analogs are widely used as antiviral and anticancer agents. chemimpex.com The structural diversity of these analogs allows for the fine-tuning of their biological properties. For instance, the introduction of a halogen atom, such as iodine at the 6-position of the purine ring, significantly alters the electronic properties and reactivity of the molecule. chemimpex.comchem-soc.si This makes 2-amino-6-iodopurine ribonucleoside a valuable intermediate for the synthesis of a wide array of other purine derivatives. chemimpex.comnih.gov

Significance as a Research Probe and Precursor in Organic Synthesis

The presence of an iodine atom at the 6-position makes this compound a highly versatile precursor in organic synthesis. chemimpex.com The carbon-iodine bond is relatively weak and susceptible to a variety of coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Stille couplings. These reactions allow for the introduction of a wide range of substituents at the 6-position of the purine ring, including aryl, alkynyl, and alkyl groups. acs.orgacs.org This chemical tractability is a key reason for its importance as a research tool. chemimpex.com

Furthermore, this compound serves as a valuable research probe for studying enzyme-substrate interactions. For example, it can be used to investigate the active sites of kinases and polymerases. By incorporating this analog into a nucleic acid strand, researchers can study the structural and functional consequences of this modification on DNA and RNA. nih.govmdpi.com The iodo-group can also be used as a handle for the attachment of fluorescent labels or other reporter groups, facilitating the study of nucleic acid dynamics and interactions. acs.org

Evolution of Research Perspectives on this compound

Initially, research on this compound was primarily focused on its role as a synthetic intermediate for creating other nucleoside analogs with potential therapeutic applications. google.com The ability to easily modify the 6-position of the purine ring made it an attractive starting material for generating libraries of compounds for biological screening. chemimpex.comacs.org

Over time, the focus has expanded to include its direct application as a tool in chemical biology and nucleic acid research. researchgate.netnih.gov The development of advanced analytical techniques, such as NMR spectroscopy and X-ray crystallography, has allowed for detailed studies of how the incorporation of this analog affects the structure and stability of nucleic acids. mdpi.com Recent research has also explored its use in the development of unnatural base pairs and for the site-specific labeling of RNA. nih.govoup.com This evolution reflects a broader trend in the field of nucleoside chemistry, moving from a primary focus on therapeutic applications to a more comprehensive exploration of their utility as molecular probes and tools for understanding fundamental biological processes. researchgate.netrsc.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12IN5O4 |

|---|---|

Molecular Weight |

393.14 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-(2-amino-6-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C10H12IN5O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1 |

InChI Key |

FJCGPOOOYFDJCM-UUOKFMHZSA-N |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(N=C2I)N |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2I)N |

Origin of Product |

United States |

Molecular and Biochemical Interactions of 2 Amino 6 Iodopurine Ribonucleoside

Enzymatic Modulation and Pathway Perturbation

2-Amino-6-iodopurine (B107381) ribonucleoside exerts its biological effects by targeting key enzymes involved in nucleotide metabolism, leading to a disruption of essential biosynthetic pathways.

A primary molecular target of 2-amino-6-iodopurine ribonucleoside is inosine (B1671953) 5′-monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo synthesis of guanine (B1146940) nucleotides. scbt.com IMPDH catalyzes the NAD+-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine (B1684192) 5'-monophosphate (XMP), which is the rate-limiting step in the production of guanosine (B1672433) monophosphate (GMP) and subsequently guanosine triphosphate (GTP). umbc.edu The inhibition of IMPDH by analogs like this compound leads to the depletion of intracellular guanine nucleotide pools, which are essential for a multitude of cellular processes, including DNA and RNA synthesis, signal transduction, and cell proliferation. scbt.com The activity of this compound as an inhibitor of nucleic acid guanine formation has been shown to be at least as potent as its chloro-derivative, 2-amino-6-chloropurine. researchgate.net

By inhibiting IMPDH, this compound directly interferes with the de novo pathway of purine (B94841) nucleotide biosynthesis. scbt.comnih.gov This pathway is responsible for synthesizing purine nucleotides from simpler precursor molecules. The conversion of IMP to XMP is a critical juncture in this pathway, leading specifically to the guanine nucleotide pool. utah.edulibretexts.org Inhibition at this step disrupts the balance of purine nucleotides within the cell. This can lead to an accumulation of adenine (B156593) nucleotides and a depletion of guanine nucleotides, which can have wide-ranging effects on cellular metabolism and regulation. nih.gov The de novo synthesis pathway is particularly important in rapidly proliferating cells, such as cancer cells and activated lymphocytes, making it a key target for therapeutic intervention. umbc.edunih.gov

The inhibitory action of purine analogs against IMPDH often involves the formation of a stable complex with the enzyme. For instance, some inhibitors form a covalent adduct with a critical cysteine residue in the active site of IMPDH. The design of novel IMPDH inhibitors often focuses on creating compounds that can act as transition-state analogs, mimicking the intermediates formed during the enzymatic reaction. The presence of the iodine atom at the 6-position of this compound is significant. Halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. This interaction, along with other potential hydrogen bonding and hydrophobic interactions facilitated by the purine ring and the ribose moiety, likely contributes to the stable binding of this compound within the active site of IMPDH, leading to its potent inhibition.

Nucleic Acid Structural and Functional Engagement

Beyond its role as an enzyme inhibitor, this compound can also be recognized and utilized by enzymes involved in nucleic acid synthesis, which has implications for its use in molecular biology and as a potential therapeutic agent.

Nucleic acid polymerases are enzymes that synthesize DNA and RNA molecules from nucleotide triphosphates. The ability of these enzymes to recognize and incorporate modified nucleotides is a critical area of research.

T7 RNA polymerase is a well-characterized enzyme widely used for the in vitro synthesis of RNA. elettrofor.it Studies have shown that T7 RNA polymerase can recognize and incorporate various modified ribonucleotide triphosphates into a growing RNA chain. acs.orgnih.gov The efficiency and fidelity of this incorporation depend on the specific modification on the nucleobase. While specific data on the incorporation efficiency and fidelity of this compound triphosphate by T7 RNA polymerase is not extensively detailed in the provided context, the general principles of polymerase fidelity suggest that the enzyme's active site must accommodate the modified base. neb-online.desemanticscholar.org The fidelity of a polymerase refers to its ability to accurately insert the correct nucleotide opposite a template base. neb-online.denih.gov The presence of the bulky iodine atom at the 6-position could potentially influence the rate and accuracy of incorporation. Some modified nucleotides can be incorporated with high efficiency, while others may be incorporated more slowly or lead to increased error rates. semanticscholar.org For example, a modified T7 RNA polymerase has been developed to reduce the formation of double-stranded RNA byproducts during in vitro transcription. elettrofor.it The ability to incorporate analogs like this compound into RNA can be valuable for introducing specific functionalities or labels for downstream applications. researchgate.net

Substrate Recognition by Nucleic Acid Polymerases

Impact on Subsequent Nucleotide Polymerization

The presence of a this compound derivative within a nucleic acid template strand has a significant influence on the subsequent steps of nucleotide polymerization. The efficiency and fidelity of the polymerase in adding the next correct nucleotide depend heavily on the nature of the unnatural base pair formed. Research indicates that DNA polymerases employ a system of checks to ensure the accuracy of replication. After incorporating a nucleotide, the polymerase assesses the shape of the newly formed base pair at the 3'-terminus of the primer. nih.gov If the unnatural pair correctly mimics the geometry of a natural Watson-Crick pair, the polymerase is more likely to proceed with the addition of the next nucleotide in the sequence.

For instance, in the development of unnatural base pairs, a derivative of 2-amino-6-iodopurine, 2-amino-6-(2-thienyl)purine, was designed to pair with pyridin-2-one. This new pair demonstrated an improved efficiency in the enzymatic incorporation of the corresponding pyridin-2-one nucleoside triphosphate when compared to its predecessor, 2-amino-6-(N,N-dimethylamino)purine. nih.gov This enhancement suggests that the thienyl-purine derivative forms a more favorable conformation within the polymerase active site, which not only allows for its own efficient incorporation but also facilitates the subsequent polymerization steps without causing immediate chain termination. nih.govnih.gov Conversely, if an incorporated analog forms a base pair with a distorted geometry, it can lead to a stall in polymerization or complete termination of the chain. nih.gov

Analog Incorporation into Nucleic Acid Chains and Consequences for Synthesis

Analogs derived from this compound can be incorporated into nucleic acid chains through two primary methodologies: enzymatic polymerization and chemical solid-phase synthesis.

In the enzymatic approach, the modified base is supplied as a nucleoside triphosphate. For example, the triphosphate of pyridin-2-one (the partner to the 2-amino-6-(2-thienyl)purine analog) can be efficiently and specifically incorporated by polymerases like T7 RNA polymerase opposite its partner in a template strand during transcription. nih.gov The success of this method relies on the polymerase's ability to recognize the unnatural pair without significant loss of activity.

The second method involves standard solid-phase phosphoramidite (B1245037) chemistry. In this strategy, a phosphoramidite building block of this compound (or a pre-modified derivative) is chemically incorporated at a specific position in a growing oligonucleotide chain. A powerful extension of this is the post-synthetic modification approach, where an oligonucleotide containing the 2-amino-6-iodopurine is first synthesized and purified. researchgate.net The reactive C-I bond is then exploited in subsequent chemical reactions to introduce the desired final modification. For example, an RNA oligonucleotide containing 6-iodopurine (B1310063) has been synthesized and then treated with other reagents after cleavage from the solid support to yield the final functionalized RNA strand. rsc.org This on-column or post-synthesis strategy is highly versatile, allowing for the screening of various functionalities without needing to synthesize a unique phosphoramidite for each desired analog. researchgate.net

The consequence for synthesis is that 2-amino-6-iodopurine acts as a highly flexible intermediate. While direct incorporation of some large, modified analogs can be inefficient, the post-synthetic modification route bypasses this issue, enabling the creation of complex nucleic acid architectures. researchgate.netrsc.org

Structural Biology and Biophysical Characterization of 2 Amino 6 Iodopurine Ribonucleoside Analogs

Probing Molecular Architecture and Dynamics with Spectroscopy

Spectroscopic methods are powerful, non-invasive tools for exploring the structural and dynamic properties of molecules in solution. They provide invaluable information on conformational preferences, binding events, and the local molecular environment.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed analysis of molecular structure and dynamics in solution. copernicus.org For 2-amino-6-iodopurine (B107381) ribonucleoside and its derivatives, NMR provides critical insights into their conformational landscape and how they interact with binding partners. csic.es By analyzing parameters such as chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), researchers can determine the preferred orientation of the ribose sugar relative to the purine (B94841) base (the glycosidic torsion angle), the puckering of the ribose ring, and the conformation of exocyclic groups. researchgate.netdiva-portal.org

For instance, ¹H and ¹³C NMR studies can reveal the predominant tautomeric form of the purine ring in solution and identify the site of glycosylation. researchgate.net In a study of 2-amino-6-substituted-purine ribonucleosides, NMR was crucial in assigning the N9- and N8-glycosylated products. mdpi.com Furthermore, NMR line shape analysis can provide information on dynamic processes, such as the rotation around single bonds, which can be hindered in certain analogs, leading to the observation of distinct conformers. copernicus.org This level of detail is essential for understanding how these analogs are recognized by enzymes or fit into the binding pockets of nucleic acid structures. csic.es

Binding analysis by NMR is another powerful application. Changes in the NMR spectrum of a 2-amino-6-iodopurine ribonucleoside analog upon the addition of a target molecule, such as a protein or another nucleic acid strand, can pinpoint the sites of interaction and provide information on the affinity and kinetics of binding. csic.es

Fluorescence spectroscopy offers a highly sensitive approach to study molecular interactions and dynamics. acs.org While the natural nucleosides are essentially non-fluorescent, synthetic analogs can be designed to be emissive, acting as powerful probes. escholarship.org

The development of fluorescent nucleoside analogs that mimic the size and hydrogen-bonding properties of their natural counterparts is a significant area of research. rsc.orggu.se The goal is to create "isomorphic" probes that can be incorporated into DNA or RNA without significantly disturbing the native structure. escholarship.orgrsc.org The purine scaffold of this compound serves as a versatile starting point for creating such fluorescent analogs. acs.org By introducing fluorophores or modifying the purine ring system itself, researchers have developed a range of emissive nucleosides. mdpi.comnih.gov

The characterization of these analogs involves determining their key photophysical properties, such as absorption and emission wavelengths, quantum yields (a measure of fluorescence efficiency), and fluorescence lifetimes. acs.org For example, push-pull 6-amino-8-styryl purines have been synthesized and shown to exhibit high fluorescence quantum yields, making them promising bioprobes. acs.org The sensitivity of a fluorophore's emission to its local environment (solvatochromism) is a particularly valuable property, as it can report on changes in polarity or the formation of hydrogen bonds upon binding to a target. acs.org

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for measuring distances on the nanometer scale, making it ideal for studying the structure and conformational changes of large biomolecules like RNA. gu.se FRET relies on the transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of this transfer is highly dependent on the distance between the two probes.

By site-specifically incorporating a FRET pair, consisting of a donor and an acceptor fluorescent nucleoside analog, into an RNA molecule, researchers can monitor changes in its three-dimensional structure. gu.se Analogs derived from this compound can be functionalized to serve as components of FRET pairs. This approach has been used to study various RNA-related processes, including ligand binding and conformational changes between different RNA forms. gu.se

Fluorescence Spectroscopy for Microenvironmental and Interaction Studies

X-ray Crystallography: Atomic-Resolution Snapshots of Derivatives

X-ray crystallography provides the most detailed, atomic-resolution three-dimensional structures of molecules in their crystalline state. semanticscholar.org For derivatives of this compound, this technique is invaluable for unambiguously determining their molecular geometry, including bond lengths, bond angles, and the precise arrangement of atoms in space. mdpi.comresearchgate.net

Crystal structures of these analogs confirm the connectivity of atoms, elucidate the preferred tautomeric and conformational states in the solid phase, and reveal intermolecular interactions, such as hydrogen bonding and base stacking, that govern the crystal packing. For example, the molecular structures of 6-chloro-2-iodopurine (B104377) and its 9-protected precursor were determined by single crystal X-ray diffraction, confirming the regioselectivity of their synthesis. researchgate.net Similarly, X-ray analysis of an 8-aza-7-deazapurine nucleoside derivative unambiguously verified the N8-position of glycosylation. mdpi.com This precise structural information is crucial for validating computational models and for understanding the steric and electronic factors that influence molecular recognition.

Computational Approaches to Structural and Electronic Properties

Computational chemistry provides a powerful complement to experimental techniques, offering insights into the structural and electronic properties of molecules that can be difficult to obtain through experimentation alone. rsc.org Methods like Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis are used to investigate the electronic structure, charge distribution, and orbital interactions within this compound and its analogs. rsc.org

These calculations can predict molecular geometries, vibrational frequencies (which can be compared with IR and Raman spectra), and NMR chemical shifts, aiding in the interpretation of experimental data. rsc.org Furthermore, computational methods can be used to explore the conformational energy landscape of these molecules, identifying low-energy conformers and the energy barriers between them. This information is critical for understanding the flexibility of these analogs and their propensity to adopt specific conformations required for biological activity. copernicus.org For instance, computational studies can help rationalize the observed reactivity in chemical syntheses, such as the susceptibility of certain positions on the purine ring to nucleophilic attack. acs.org

Advanced Research Applications in Chemical Biology

Development of Molecular Probes for Biological Systems

2-Amino-6-iodopurine (B107381) ribonucleoside serves as a versatile precursor for creating molecular probes designed to investigate complex biological systems. Its amenability to chemical modification allows for the introduction of reporter groups and other functionalities, enabling detailed studies of nucleic acid and protein interactions.

The fluorescent analog 2-aminopurine (B61359) (2AP), often derived from 2-Amino-6-iodopurine ribonucleoside, is a widely used probe for exploring the structure and dynamics of RNA. researchgate.netnih.gov When incorporated into an RNA sequence, the fluorescence of 2AP is sensitive to its local environment, including stacking interactions with neighboring bases. stfc.ac.uknih.gov This property allows researchers to monitor conformational changes in RNA in response to factors like ion binding or protein association. nih.gov For instance, changes in 2AP fluorescence can reveal the folding kinetics of an RNA molecule and provide insights into its secondary and tertiary structures. nih.gov

Another fluorescent analog, 2-amino-6-(2-thienyl)purine (s), can be synthesized from this compound and site-specifically incorporated into RNA. nih.govnih.gov The fluorescence intensity of the 's' base is influenced by its local structural environment within the RNA, making it a useful probe for monitoring structural features of RNA molecules like tRNA. nih.gov

| Probe Precursor | Fluorescent Analog | Application | Key Findings |

| This compound | 2-aminopurine (2AP) | RNA folding and dynamics | Fluorescence is quenched by base stacking, allowing for monitoring of conformational changes. stfc.ac.uknih.govnih.gov |

| This compound | 2-amino-6-(2-thienyl)purine (s) | RNA structure | Fluorescence intensity reflects local structural features. nih.gov |

The fluorescence of probes derived from this compound is often quenched upon interaction with proteins, providing a clear signal for binding events. nih.govnih.gov This phenomenon is a cornerstone of many assays designed to study protein-RNA and protein-DNA interactions. By strategically placing a fluorescent analog like 2-aminopurine within a nucleic acid sequence, researchers can detect the binding of proteins and characterize the kinetics and thermodynamics of these interactions. nih.govd-nb.info For example, stopped-flow fluorescence experiments using 2AP-labeled DNA have been used to detect conformational changes in DNA polymerase complexes during substrate binding and incorporation. nih.gov

Furthermore, the iodine atom in this compound can be exploited for cross-linking studies. This allows for the covalent capture of interacting proteins, which can then be identified and characterized, providing direct evidence of binding partners.

The ability to introduce modifications at specific sites within an oligonucleotide is crucial for many advanced biological studies. This compound serves as an excellent handle for such modifications. It can be incorporated into oligonucleotides during solid-phase synthesis. nih.govnih.gov The reactive iodine at the C6 position can then be substituted with a variety of functional groups through post-synthetic modifications. researchgate.netnih.govmdpi.com

This strategy allows for the introduction of:

Fluorophores: For fluorescence-based assays. nih.gov

Cross-linking agents: To identify binding partners.

Biophysical probes: To study molecular dynamics.

The versatility of 6-iodopurine (B1310063) as a building block enables the construction of C-N, C-O, C-S, and C-C bonds under mild conditions, providing a convenient method for synthesizing a diverse range of modified oligonucleotides. nih.gov

Contributions to the Expansion of the Genetic Alphabet and Synthetic Genomics

A significant area of research where this compound has made substantial contributions is in the expansion of the genetic alphabet. nih.govkit.edu This field aims to create new, unnatural base pairs (UBPs) that can function alongside the natural A-T and G-C pairs, thereby expanding the information-carrying capacity of DNA and RNA.

This compound serves as a key precursor for the synthesis of modified purine (B94841) analogs that can form these UBPs. nih.govresearchgate.net For example, it can be converted into derivatives like 2-amino-6-(2-thienyl)purine, which can pair with an unnatural pyrimidine (B1678525) analog. nih.gov The development of these UBPs has enabled the site-specific incorporation of functional components into nucleic acids through enzymatic processes like PCR and transcription. kit.edu This technology opens up possibilities for creating novel biopolymers with enhanced functionalities for applications in diagnostics, therapeutics, and synthetic biology. kit.educhemimpex.com

| Unnatural Base Precursor | Unnatural Base | Pairing Partner | Significance |

| This compound | 2-amino-6-(N,N-dimethylamino)purine (x) | Pyridin-2-one (y) | Early generation unnatural base pair. researchgate.net |

| This compound | 2-amino-6-(2-thienyl)purine (s) | Pyridin-2-one (y) | Improved stacking and enzymatic incorporation efficiency. nih.gov |

| This compound | 2-amino-6-(2-furanyl)purine | Pyridin-2-one (y) | Alternative design for unnatural base pairing. nih.gov |

Utilization as a Building Block in the Synthesis of Functionalized Bioconjugates

The reactivity of the C6-iodine bond makes this compound an ideal building block for the synthesis of functionalized bioconjugates. This allows for the covalent attachment of various molecules, such as peptides, to oligonucleotides, creating hybrid molecules with novel properties and functions.

The chemical synthesis of RNA containing modified purine bases is a powerful tool for studying RNA structure and function. nih.gov this compound can be readily incorporated into RNA oligomers using standard solid-phase synthesis techniques. nih.govhorizondiscovery.comacs.org The incorporated iodopurine can then serve as a reactive site for post-synthetic modifications, allowing for the introduction of a wide array of chemical functionalities into the RNA architecture. researchgate.netnih.govmdpi.com This approach has been used to create RNA molecules with tailored properties for applications in RNA interference, structural biology, and as biochemical probes. nih.gov

The enzymatic synthesis of modified RNA is another important application. The triphosphate form of this compound and its derivatives can be used as substrates for RNA polymerases, such as T7 RNA polymerase, enabling the enzymatic production of RNA molecules containing modified bases at specific positions. acs.orgrsc.orgresearchgate.net This method is particularly useful for generating longer RNA transcripts with site-specific modifications.

Creation of Nucleoside-Amino Acid Conjugates

The chemical modification of nucleosides with amino acids represents a significant strategy in chemical biology for creating novel molecular entities with potential therapeutic or research applications. This compound serves as a versatile precursor for the synthesis of such conjugates, primarily through palladium-catalyzed cross-coupling reactions.

A notable application is the synthesis of (Purin-6-yl)alanines, a class of conjugates where an alanine (B10760859) moiety is directly linked to the C6 position of the purine ring. Researchers have successfully achieved this by reacting acyl-protected this compound with protected iodozincalanines in the presence of a palladium catalyst. nih.govmdpi.com This method facilitates a single-step introduction of the entire alanine residue to the purine core. mdpi.com Following the cross-coupling reaction, a deprotection step yields the final nucleoside-amino acid conjugate. nih.govmdpi.com This synthetic approach has been extended to create enantiomerically pure (purin-6-yl)phenylalanines, demonstrating its utility in generating stereospecific conjugates.

Another class of conjugates involves linking amino acids to the purine ring via an amide bond. For instance, purine arabinosides bearing chiral amino acid amides at the C6 position have been synthesized. mdpi.com These syntheses often employ enzymatic methods, such as transglycosylation reactions catalyzed by recombinant E. coli nucleoside phosphorylases. mdpi.com

These synthetic strategies highlight the utility of this compound as a key building block for producing diverse nucleoside-amino acid conjugates, enabling the exploration of their biochemical properties and potential as stable mimics of natural molecules.

Biochemical Activity Assessment in Cellular and Enzymatic Systems (non-clinical)

The biochemical and cellular effects of this compound and its derivatives are evaluated in various non-clinical systems to understand their mechanism of action and potential as biological probes or therapeutic agents. These assessments primarily involve cytotoxicity screening in cell lines and activity assays with specific enzymes.

Antiproliferative and Cytotoxic Activity:

A critical aspect of evaluation is the assessment of cytotoxic effects against various cell lines. Studies on 2-amino-6-substituted purine ribonucleosides have revealed important structure-activity relationships. Notably, 2-amino-6-phenylpurine ribonucleosides have been reported to be entirely inactive in cytostatic assays against several human cancer cell lines, including CCRF-CEM (T-lymphoblastoid leukemia), HeLa (cervical carcinoma), and L1210 (mouse leukemia). acs.orgstudfile.netcas.cz

In contrast, related 2-amino-6-(substituted)purine 2',3'-dideoxynucleosides (ddNs) have been evaluated for cytotoxicity, showing that most derivatives possess low toxicity. For example, in CCRF-CEM and HL-60 (promyelocytic leukemia) cell lines, the IC₅₀ values for most of these compounds exceeded 900 µM. fiu.edu The 2-amino-6-fluoro derivative was found to be the most cytotoxic among the series. fiu.eduresearchgate.net Similarly, a series of purine arabinosides conjugated with chiral amino acid amides at the C6 position generally exhibited no significant antiproliferative activity, with IC₅₀ values greater than 50 μM against the U937 human acute myeloid leukemia cell line. mdpi.com

| Compound (2-amino-6-X-purine 2',3'-dideoxynucleoside) | Substituent (X) | IC₅₀ in CCRF-CEM Cells (µM) | IC₅₀ in HL-60 Cells (µM) | Reference |

|---|---|---|---|---|

| 16a | -Cl | 250 ± 30 | 250 ± 20 | fiu.edu |

| 16b | -OCH₃ | >1000 | 510 ± 10 | fiu.edu |

| 16d | -NH₂ | >1000 | 770 ± 20 | fiu.edu |

| 16j | -NHCH₃ | 210 ± 20 | 150 ± 10 | fiu.edu |

| 16m | -F | 30 ± 2 | 90 ± 10 | fiu.edu |

Enzymatic Assays:

The interaction of these modified nucleosides with key enzymes in nucleic acid metabolism is a crucial area of investigation.

Adenosine (B11128) Deaminase (ADA): ADA is an enzyme that deaminates adenosine and related compounds. Several 2-amino-6-substituted purine nucleosides have been tested as substrates for ADA. Studies with 2-amino-6-(substituted)purine 2',3'-dideoxynucleosides revealed that they are poor substrates for calf intestine ADA compared to the natural substrate, adenosine. fiu.eduresearchgate.net For instance, the Vmax values for the methoxy (B1213986) and amino substituted derivatives were about two orders of magnitude lower than that of adenosine. fiu.edu The lack of antiproliferative activity in some C6-amino acid amide purine arabinosides has been correlated with their resistance to deamination by ADA. mdpi.com

| Compound (2-amino-6-X-purine 2',3'-dideoxynucleoside) | Substituent (X) | Kₘ (µM) | Vₘₐₓ (nmol/min/mg) | Reference |

|---|---|---|---|---|

| Adenosine (Natural Substrate) | -NH₂ | 30 ± 3 | 3100 ± 100 | fiu.edu |

| 16b | -OCH₃ | 20 ± 2 | 20 ± 1 | fiu.edu |

| 16c | -OC₂H₅ | 100 ± 10 | 0.2 ± 0.02 | fiu.edu |

| 16d | -NH₂ | 20 ± 1 | 50 ± 2 | fiu.edu |

Polymerases: The ability of nucleoside triphosphates to be incorporated into DNA or RNA by polymerases is a key functional assay. In the context of developing unnatural base pairs, the nucleoside of 2-amino-6-(2-thienyl)purine was found to improve the efficiency of enzymatic incorporation of its partner base triphosphate by a DNA polymerase when compared to a previously developed purine analog. nih.gov This type of assay is critical for applications in synthetic biology and the expansion of the genetic alphabet.

Purine Nucleoside Phosphorylase (PNP): Derivatives of this compound can be evaluated as substrates for PNP enzymes. For example, various C-6 substituted purine ribosides have been tested for their substrate activity with E. coli PNP, an enzyme used in gene therapy approaches due to its ability to process substrates that human PNP cannot, thereby converting non-toxic prodrugs into toxic agents within tumor cells. nih.gov

These biochemical assessments are vital for characterizing the biological profile of this compound derivatives, guiding further structural modifications, and identifying lead compounds for more advanced, non-clinical studies.

Future Research Trajectories and Emerging Methodologies

Innovations in Targeted Chemical Synthesis and Derivatization

The iodine atom at the 6-position of 2-Amino-6-iodopurine (B107381) ribonucleoside imparts significant reactivity, making it an ideal precursor for a wide range of chemical modifications. chemimpex.com This feature has been exploited in the synthesis of various purine (B94841) derivatives.

Future innovations in the synthesis and derivatization of 2-Amino-6-iodopurine ribonucleoside are expected to focus on several key areas:

Development of Novel Cross-Coupling Methodologies: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been instrumental in creating C-C bonds at the 6-position of the purine ring. avcr.cznih.gov Future research will likely focus on developing more efficient and regioselective cross-coupling methods. This includes the exploration of new catalysts, such as those based on iron, and the use of a broader range of organometallic reagents to introduce diverse functional groups. avcr.cz

Post-Synthetic Modification of Oligonucleotides: A significant area of interest is the use of this compound as a building block for the post-synthetic modification of RNA. nih.gov Its incorporation into RNA strands allows for subsequent chemical reactions to introduce various modifications, providing a powerful tool for studying RNA structure and function. nih.gov Future work will likely involve the development of milder and more specific reaction conditions for these modifications.

Synthesis of Unnatural Base Pairs: Researchers have successfully synthesized derivatives of this compound to create unnatural base pairs. For instance, 2-amino-6-(2-thienyl)purine, synthesized from its 6-iodo precursor, can pair with pyridin-2-one. nih.govresearchgate.net This opens up possibilities for expanding the genetic alphabet and creating novel nucleic acid structures with unique properties.

Interactive Data Table: Synthetic Derivatives of this compound and Their Methodologies

| Derivative | Synthetic Method | Key Application |

| 2-Amino-6-(2-thienyl)purine ribonucleoside | Stille coupling with tributylstannylthiophene nih.gov | Formation of unnatural base pairs nih.gov |

| 2-Amino-6-(2-furanyl)purine ribonucleoside | Stille coupling with tributylstannylfuran nih.gov | Formation of unnatural base pairs nih.gov |

| 6-Arylpurine ribonucleosides | Suzuki-Miyaura cross-coupling avcr.cz | Cytostatic and anti-HCV activity avcr.cz |

| 6-(Perfluoroalkyl)purine ribonucleosides | Modified Hiyama reaction with perfluoroalkylsilanes avcr.cz | Biological activity screening avcr.cz |

| 2-Amino-6-alkoxy/alkylthio/alkylamino-purine 2',3'-dideoxynucleosides | Nucleophilic substitution fiu.edu | Antiviral and cytotoxic evaluation fiu.edu |

Discovery of Novel Biochemical Activities and Interaction Mechanisms

The structural similarity of this compound to natural purine nucleosides like guanosine (B1672433) makes it a compelling candidate for interacting with biological systems. biosynth.com Research in this area aims to uncover new biochemical activities and understand the mechanisms through which this compound and its derivatives exert their effects.

Key research directions include:

Antiviral and Anticancer Drug Development: Derivatives of this compound have shown promise as antiviral and anticancer agents by interfering with nucleic acid metabolism. chemimpex.com Future studies will involve synthesizing and screening libraries of these compounds to identify more potent and selective drug candidates.

Probing Enzyme-Substrate Interactions: The ability to introduce various functional groups at the 6-position allows for the creation of molecular probes to study the active sites of enzymes that process purine nucleosides. By observing how these modified nucleosides interact with enzymes, researchers can gain insights into the mechanisms of catalysis and inhibition.

Modulation of Nucleic Acid Structures and Functions: The incorporation of this compound and its derivatives into DNA and RNA can alter their structure and stability. This can be used to investigate the role of specific modifications in biological processes such as gene expression and regulation. For example, introducing bulky groups at the 6-position can disrupt base stacking interactions. nih.gov

Integration with High-Throughput Screening and Omics Technologies

The combination of combinatorial synthesis with high-throughput screening (HTS) and omics technologies presents a powerful approach for accelerating the discovery of new applications for this compound.

Future research will leverage these technologies in the following ways:

High-Throughput Synthesis and Screening: Miniaturized and automated platforms can be used to rapidly synthesize and screen large libraries of derivatives of this compound for biological activity. scienceintheclassroom.org This approach allows for the efficient exploration of a vast chemical space to identify lead compounds for drug discovery and other applications. scienceintheclassroom.orgnih.gov

Chemical Biology and Proteomics: this compound can be used as a scaffold to develop chemical probes for proteomics research. scbt.com By attaching affinity tags or reactive groups, these probes can be used to identify and characterize protein targets of the parent compound and its derivatives.

Transcriptome-Wide Profiling: The incorporation of modified nucleosides into RNA, followed by sequencing, allows for the transcriptome-wide mapping of these modifications. This "omics" approach can provide a global view of how these modifications affect RNA metabolism and function.

Interactive Data Table: High-Throughput and Omics Approaches

| Technology | Application for this compound | Potential Outcome |

| High-Throughput Screening (HTS) | Screening of derivative libraries against various biological targets. nih.gov | Identification of novel inhibitors or activators of enzymes and receptors. nih.gov |

| Chemical Proteomics | Development of affinity-based probes to pull down interacting proteins. | Elucidation of the mechanism of action of bioactive derivatives. |

| Transcriptomics (RNA-Seq) | Mapping the incorporation of modified ribonucleosides across the transcriptome. | Understanding the impact of modifications on RNA processing and translation. |

Engineering of Highly Functionalized Nucleic Acid Constructs and Biocatalysts

The unique chemical properties of this compound make it a valuable component for engineering novel nucleic acid constructs and biocatalysts with tailored functions.

Emerging research in this area includes:

Development of Aptamers and Ribozymes: The incorporation of this compound and its derivatives into nucleic acid sequences can enhance their binding affinity and catalytic activity. This can lead to the development of more effective aptamers (nucleic acid-based ligands) and ribozymes (catalytic RNA molecules).

Biocatalytic Synthesis: Enzymes such as nucleoside phosphorylases are being explored for the enzymatic synthesis of this compound and its analogs. scispace.commdpi.com This biocatalytic approach offers a more environmentally friendly and stereoselective alternative to traditional chemical synthesis. worktribe.com Future work will focus on engineering these enzymes to improve their efficiency and substrate scope.

Multivalent Nucleic Acid Scaffolds: Nucleic acid architectures can be used to present multiple copies of a ligand in a defined spatial arrangement. rsc.org this compound can be incorporated into these scaffolds and then derivatized with various ligands to create multivalent probes for studying protein-ligand interactions. rsc.org

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-Amino-6-iodopurine ribonucleoside, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves halogenation of precursor purines (e.g., 2-aminopurine derivatives) using iodinating agents like N-iodosuccinimide. Protecting group strategies (e.g., 2'-OH or 5'-OH protection) are critical to prevent side reactions. Yield optimization requires precise control of temperature, solvent polarity (e.g., DMF or THF), and stoichiometry. Post-synthesis purification via reverse-phase HPLC or column chromatography ensures purity .

Q. How can researchers validate the structural integrity of synthesized this compound?

- Methodological Answer : Combine NMR (¹H, ¹³C, and 2D-COSY) for stereochemical confirmation, high-resolution mass spectrometry (HRMS) for molecular weight validation, and UV-Vis spectroscopy to confirm characteristic absorption bands (e.g., ~260 nm for purine moieties). Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer : Store lyophilized samples at -20°C under inert gas (argon) to prevent hydrolysis or oxidative deiodination. In solution, avoid prolonged exposure to light or acidic/basic conditions. Stability assays (e.g., HPLC monitoring over 72 hours at 4°C and 25°C) are recommended to establish shelf-life .

Q. What are the known biological targets or activities of this compound?

- Methodological Answer : Analogous to 2-amino-6-chloropurine riboside, this compound may act as a substrate or inhibitor for adenosine deaminases or RNA-editing enzymes. In vitro assays (e.g., enzymatic kinetics with ADAR1 or viral polymerases) can elucidate specificity. Antiviral activity screening against RNA viruses (e.g., HCV, flaviviruses) is a priority based on structural analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the antiviral efficacy of this compound derivatives?

- Methodological Answer : Systematically modify the ribose moiety (e.g., 2'-O-methylation for nuclease resistance) or purine core (e.g., substitution at N7 or C8) and evaluate antiviral IC₅₀ values in cell-based assays. Pair with molecular docking to predict binding affinities to viral polymerases or host enzymes. Compare with analogs like 2-amino-6-carbamoylpurine dioxolane derivatives .

Q. What experimental strategies resolve contradictions in reported enzymatic inhibition data for halogenated purine ribonucleosides?

- Methodological Answer : Replicate assays under standardized conditions (pH, cofactors, enzyme isoforms) and use isotope-labeled substrates (e.g., ¹⁵N/¹³C-ribonucleosides) to track metabolic fate. Cross-correlate with RNA sequencing or LC-MS/MS to identify off-target RNA modifications that may confound results .

Q. How does this compound interact with RNA-modifying enzymes, and how can this be mapped in complex biological systems?

- Methodological Answer : Use RNA footprinting (e.g., SHAPE-MaP) or photoaffinity labeling to identify binding sites. Combine with ribonucleoside extraction and nano LC-MS (porous graphitic carbon columns) for attomolar-level quantification of modified RNA. Validate enzyme specificity via CRISPR-Cas9 knockout models .

Q. What analytical challenges arise in quantifying trace levels of this compound in biological matrices, and how can they be addressed?

- Methodological Answer : Matrix effects (e.g., ion suppression in plasma) require isotope dilution (e.g., ¹³C-labeled internal standards) and solid-phase extraction for enrichment. Nanoflow LC-MS systems with PGC columns enhance sensitivity and resolve isomers (e.g., distinguishing 6-iodo from 6-bromo derivatives). Limit of quantification (LOQ) should be validated per ICH guidelines .

Q. How can researchers design in vivo studies to assess the pharmacokinetics and toxicity of this compound?

- Methodological Answer : Use radiolabeled (³H/¹⁴C) or fluorescently tagged derivatives for biodistribution tracking in animal models. Monitor plasma half-life, urinary excretion, and off-target RNA/DNA incorporation via qPCR or LC-MS. Toxicity endpoints include liver/kidney function markers and histopathology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.